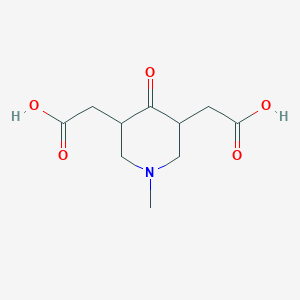![molecular formula C16H26O B14217650 4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one CAS No. 557785-42-9](/img/structure/B14217650.png)
4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,7,9,9-Pentamethyl-1-methylidenespiro[45]decan-2-one is a spirocyclic ketone compound characterized by its unique structure, which includes a spiro[45]decan-2-one core with multiple methyl groups and a methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diol.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Formation of the Methylene Group: The methylene group can be introduced through a Wittig reaction or a similar methylenation process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are selected to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl and methylene groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used as a model compound to study the behavior of spirocyclic ketones in biological systems.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one involves interactions with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.5]decan-2-one: Lacks the additional methyl and methylene groups.
1-Methylene-4,7,7,9,9-pentamethylspiro[4.5]decane-2-one: Similar structure but with variations in the positioning of functional groups.
Uniqueness
4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one is unique due to its specific arrangement of methyl and methylene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
557785-42-9 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
1,7,7,9,9-pentamethyl-4-methylidenespiro[4.5]decan-3-one |
InChI |
InChI=1S/C16H26O/c1-11-7-13(17)12(2)16(11)9-14(3,4)8-15(5,6)10-16/h11H,2,7-10H2,1,3-6H3 |
Clave InChI |
YJYKMNWLAKFEAH-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C(=C)C12CC(CC(C2)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)
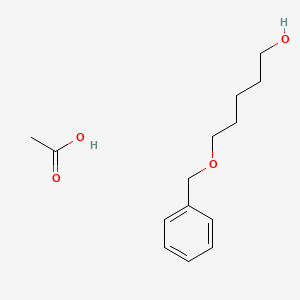
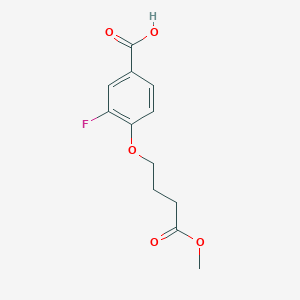
![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)
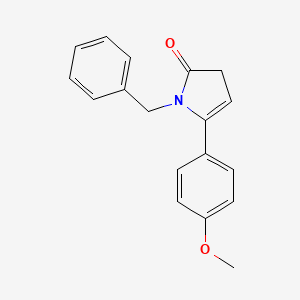
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)
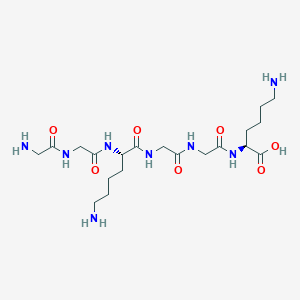

![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
